

# Technical Guide: 2-(4-Methylphenyl)benzoic Acid (CAS: 7148-03-0)

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)benzoic acid

Cat. No.: B041737

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## Introduction

**2-(4-Methylphenyl)benzoic acid**, also known as 4'-Methyl-2-biphenylcarboxylic acid, is a biphenyl carboxylic acid derivative. Its chemical structure features a benzoic acid moiety substituted with a p-tolyl group at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a key intermediate in the production of various pharmaceuticals. Notably, it is a crucial building block in the synthesis of the "sartan" class of drugs, which are angiotensin II receptor antagonists used in the management of hypertension.<sup>[1][2]</sup> This guide provides a comprehensive overview of the known properties, synthesis, and spectral data for **2-(4-Methylphenyl)benzoic acid**.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-Methylphenyl)benzoic acid** is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

Property	Value	Source
CAS Number	7148-03-0	[3]
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>2</sub>	[3]
Molecular Weight	212.24 g/mol	[3]
Appearance	White to off-white solid	[4]
Melting Point	146-148 °C	ChemicalBook
Boiling Point	354.5 ± 11.0 °C (Predicted)	ChemicalBook
pKa	3.90 ± 0.36 (Predicted)	ChemicalBook
Solubility	Soluble in DMSO and Methanol.	ChemicalBook

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-(4-Methylphenyl)benzoic acid**.

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, δ in ppm): 2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, aromatic, 8H). (Note: This spectrum is for the methyl ester derivative)[1][2]
- Mass Spectrometry (EI, m/z): For the methyl ester derivative: 226 (M<sup>+</sup>), 212, 195, 165, 152, 139.[1][2]
- Infrared (IR) Spectroscopy: The IR spectrum of a similar aromatic carboxylic acid, benzoic acid, shows characteristic broad O-H stretching vibrations from approximately 3300 to 2500 cm<sup>-1</sup>, and a strong C=O stretching vibration between 1700 and 1680 cm<sup>-1</sup>. Similar characteristic peaks would be expected for **2-(4-Methylphenyl)benzoic acid**.

## Experimental Protocols

### Synthesis of 2-(4-Methylphenyl)benzoic Acid

**2-(4-Methylphenyl)benzoic acid** is commonly synthesized via cross-coupling reactions. One established method is the Suzuki-Miyaura cross-coupling reaction. While specific, detailed

protocols for this exact compound are proprietary or embedded in patents, a generalizable workflow is described below.

A common route to obtaining **2-(4-Methylphenyl)benzoic acid** is through the hydrolysis of its methyl ester, methyl 2-(4-methylphenyl)benzoate. The ester can be synthesized via a nickel- or palladium-catalyzed cross-coupling reaction.

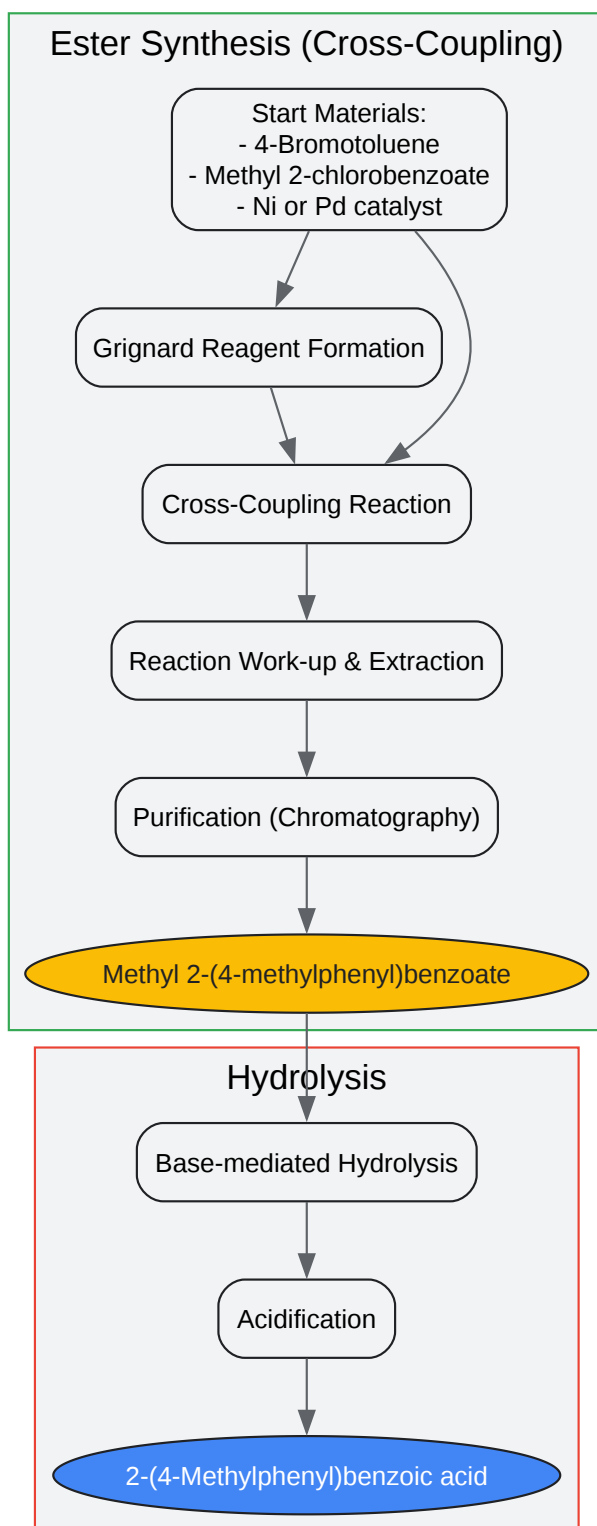
#### Example Protocol for the Synthesis of Methyl 2-(4-methylphenyl)benzoate:

This protocol is adapted from patented procedures and describes a nickel-mediated cross-coupling reaction.

- **Catalyst Preparation:** In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a mixture of nickel chloride ( $\text{NiCl}_2$ ) and triphenylphosphine ( $\text{PPh}_3$ ) in a dry, aprotic solvent such as tetrahydrofuran (THF) is prepared.
- **Grignard Reagent Formation:** In a separate flask, a Grignard reagent, p-tolylmagnesium bromide, is prepared by reacting 4-bromotoluene with magnesium turnings in dry THF.
- **Cross-Coupling Reaction:** The Grignard reagent is then added to the catalyst mixture. Subsequently, methyl 2-chlorobenzoate is added to the reaction mixture.
- **Reaction Work-up:** The reaction is typically stirred at an elevated temperature until completion, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with an aqueous solution (e.g., ammonium chloride solution).
- **Extraction and Purification:** The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product, methyl 2-(4-methylphenyl)benzoate, can be purified by column chromatography on silica gel.
- **Hydrolysis to the Carboxylic Acid:** The purified methyl ester is then hydrolyzed to the desired carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the **2-(4-Methylphenyl)benzoic acid**.

Below is a DOT script for a generalized workflow for the synthesis of **2-(4-Methylphenyl)benzoic acid**.

### Generalized Synthesis Workflow



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Caption: Generalized workflow for the synthesis of **2-(4-Methylphenyl)benzoic acid**.

## Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities or the direct effects on signaling pathways of **2-(4-Methylphenyl)benzoic acid** itself. Its primary role described in the literature is that of a chemical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans.<sup>[1][2]</sup>

The sartan class of drugs acts by blocking the AT<sub>1</sub> receptor, which prevents angiotensin II from binding and exerting its hypertensive effects, including vasoconstriction and aldosterone release. The biosynthetic pathway leading to the active sartan molecules is a multi-step chemical synthesis, and **2-(4-Methylphenyl)benzoic acid** is an early-stage precursor in this process.

Given the absence of data on the direct biological targets or signaling interactions of **2-(4-Methylphenyl)benzoic acid**, a diagram of a signaling pathway directly modulated by this compound cannot be constructed at this time. Research into the biological effects of this specific molecule, independent of its role as a synthetic intermediate, appears to be an unexplored area.

The general class of benzoic acid derivatives is known to have a wide range of biological activities, including antimicrobial and anti-inflammatory properties.<sup>[5][6]</sup> However, these general activities cannot be specifically attributed to **2-(4-Methylphenyl)benzoic acid** without dedicated experimental studies.

## Conclusion

**2-(4-Methylphenyl)benzoic acid** is a well-characterized organic compound with established physicochemical properties and synthetic routes. Its significance lies predominantly in its role as a key intermediate in the pharmaceutical industry, particularly for the synthesis of antihypertensive sartan drugs. While its chemical properties are documented, a significant gap exists in the understanding of its direct biological activities and interactions with cellular signaling pathways. Future research could explore the potential for this molecule to have

intrinsic pharmacological effects, which would broaden its scientific and medicinal relevance beyond its current application as a synthetic building block.

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